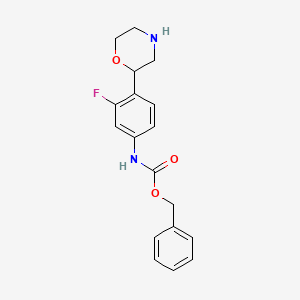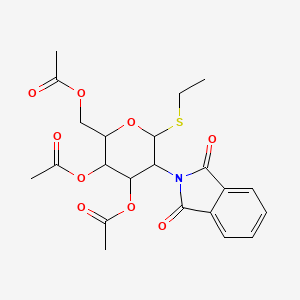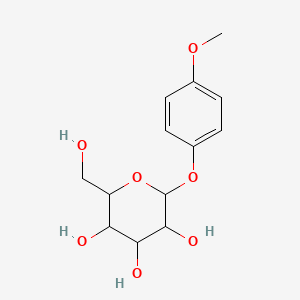
chromium-VI oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a dark red granular solid and is known for its powerful oxidizing propertiesThis compound is widely used in various industrial applications, particularly in electroplating and as an oxidizing agent .
Métodos De Preparación
Chromium-VI oxide is typically synthesized by the reaction of sodium dichromate with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ] In industrial settings, this reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Chromium-VI oxide undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:
Oxidation: It oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. For example[ 3 \text{RCH}_2\text{OH} + 4 \text{CrO}_3 + 12 \text{H}^+ \rightarrow 4 \text{Cr}^{3+} + 3 \text{RCOOH} + 9 \text{H}_2\text{O} ]
Reduction: this compound can be reduced to chromium-III oxide (Cr₂O₃) at high temperatures (around 400°C).
Substitution: It reacts with strong bases to form chromates and dichromates
Aplicaciones Científicas De Investigación
Chromium-VI oxide has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The primary mechanism of action of chromium-VI oxide involves its strong oxidizing properties. When it comes into contact with organic matter, it readily oxidizes the material, often resulting in combustion. In biological systems, this compound can penetrate cell membranes and undergo reduction to chromium-III, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation .
Comparación Con Compuestos Similares
Chromium-VI oxide is unique among chromium compounds due to its high oxidation state and strong oxidizing ability. Similar compounds include:
Chromium-III oxide (Cr₂O₃): A green compound used as a pigment and in refractory materials.
Chromium-III chloride (CrCl₃): A violet compound used in the synthesis of other chromium compounds and as a catalyst in organic reactions.
Chromium-III sulfate (Cr₂(SO₄)₃): Used in tanning leather and as a mordant in dyeing.
This compound stands out due to its higher oxidation state, making it a more potent oxidizing agent compared to its trivalent counterparts.
Propiedades
Fórmula molecular |
CrH6O3 |
|---|---|
Peso molecular |
106.042 g/mol |
Nombre IUPAC |
chromium;trihydrate |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 |
Clave InChI |
LXMQZGGLHVSEBA-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)



![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)


![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
